molecular formula C22H19N3O3S B2745215 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 923435-87-4

3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No. B2745215
CAS RN: 923435-87-4
M. Wt: 405.47
InChI Key: PASQMGFSIZXZDH-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, also known as MPEPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPEPO is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Scientific Research Applications

Anticancer Potential

The compound's relevance in scientific research is highlighted by its role in anticancer activities. Studies have synthesized and tested oxadiazoline-substituted naphthalenyl acetates, revealing significant anticancer activity against various cancer cell lines, with some derivatives showing high potency and selectivity for non-solid tumor cell lines (Chaaban et al., 2014). Another investigation into 1,3,4-oxadiazole and benzimidazole derivatives demonstrated the most activity on breast cancer cell lines, highlighting the compound's potential in cancer treatment strategies (Salahuddin et al., 2014).

Anti-inflammatory and Analgesic Activities

The synthesis of related oxadiazoles has revealed promising anti-inflammatory and analgesic activities, underscoring the potential of such compounds in the development of new therapeutic agents for treating pain and inflammation (Narayana et al., 2005). Computational and pharmacological evaluations of novel derivatives have shown that certain compounds possess high analgesic and anti-inflammatory effects, further supporting the utility of this class of molecules in medicinal chemistry (Faheem, 2018).

Optical and Thermal Properties

Research into novel heterocyclic compounds, including those related to 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, has explored their optical and thermal properties. These studies are crucial for understanding the physical characteristics of such compounds, which could influence their application in materials science and photonics (Shruthi et al., 2019).

Mechanisms of Action in Cell Death

A novel naphthyridine derivative has demonstrated the ability to induce different types of cell death depending on concentration, showing anticancer activity through necroptosis at low concentrations and apoptosis at higher levels. This dual mechanism highlights the compound's potential in cancer treatment, offering insights into the complex interactions between chemical structures and biological pathways (Kong et al., 2018).

Chelating Properties and Antifungal Activity

Studies on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have shown these compounds' potential in developing new antifungal agents. Their ability to form stable chelates with metals could be exploited in various applications, including the pharmaceutical and agricultural industries (Varde & Acharya, 2017).

properties

IUPAC Name

3-methoxy-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-19-14-16-8-6-5-7-15(16)13-18(19)21(26)23-22-25-24-20(28-22)11-12-29-17-9-3-2-4-10-17/h2-10,13-14H,11-12H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASQMGFSIZXZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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